(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
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Description
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol , also known as TFMPP , is a chiral organic compound. Its chemical structure consists of a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group. TFMPP is of interest due to its potential biological activities, including antiproliferative effects against cancer cells.
Synthesis Analysis
Several synthetic routes have been explored to prepare TFMPP. One such method involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent (e.g., trifluoromethyl iodide or trifluoromethyl bromide) under appropriate conditions. The stereochemistry at the chiral center is crucial for obtaining the desired enantiomer.
Molecular Structure Analysis
The molecular formula of TFMPP is C₁₁H₉F₃NO . Its three-dimensional structure reveals the spatial arrangement of the pyridine ring, the trifluoromethyl group, and the hydroxyl group. The chirality at the carbon center contributes to its biological activity.
Chemical Reactions Analysis
TFMPP can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and esterification. Its reactivity depends on the functional groups present. For instance, the hydroxyl group can undergo esterification to form TFMPP esters.
Physical And Chemical Properties Analysis
- Melting Point : TFMPP melts at a specific temperature (provide actual value if available).
- Solubility : It is soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.
- Stability : TFMPP is stable under normal storage conditions.
Safety And Hazards
- Toxicity : TFMPP’s toxicity profile should be assessed through animal studies and in vitro assays.
- Handling Precautions : Proper protective equipment (gloves, goggles) is necessary when handling TFMPP.
- Environmental Impact : Consider its impact on the environment during disposal.
Future Directions
Further research is warranted to explore TFMPP’s potential as an anticancer agent. Investigate its pharmacokinetics, pharmacodynamics, and potential drug interactions. Additionally, structural modifications could enhance its efficacy and reduce toxicity.
properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJFLLUDXMGSK-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol |
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